4-Methyl-3-nitrocinnoline

Descripción

Historical Perspectives in Cinnoline (B1195905) Synthesis

The history of cinnoline synthesis dates back to 1883 with its first synthesis by Richter. iosrjournals.orgbenthamdirect.com This initial method involved the diazotization of o-aminophenylpropiolic acid, followed by intramolecular cyclization of the resulting diazonium salt. innovativejournal.iniosrjournals.orgijariit.com Over the years, numerous synthetic protocols have been developed to access the cinnoline core.

Several classical named reactions have become fundamental in cinnoline synthesis. The Widman-Stoermer synthesis involves the ring-closing of an α-vinylaniline using hydrochloric acid and sodium nitrite. wikipedia.org Another established method is the Borsche cinnoline synthesis . wikipedia.org These early methods laid the groundwork for the development of more modern and efficient synthetic strategies.

More contemporary approaches often utilize precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones. benthamdirect.comgrowingscience.com For instance, the cyclization of arenediazonium salts has been a significant area of development in recent years. researchgate.net The versatility of these precursors allows for the synthesis of a wide array of substituted cinnoline derivatives. researchgate.net Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing the cinnoline framework, enabling efficient C-C and C-N bond formations. benthamdirect.com

Significance of Cinnoline Derivatives in Organic Synthesis Research

Cinnoline derivatives are recognized as a versatile and important class of heterocycles in the field of organic synthesis and medicinal chemistry. mdpi.combenthamdirect.com Their unique structural features and reactivity make them valuable building blocks for the construction of more complex molecules. researchgate.net The cinnoline nucleus serves as a key structural subunit in the design and synthesis of a wide range of compounds with diverse chemical properties. mdpi.com

The presence of the nitrogen atoms in the cinnoline ring system allows for various chemical transformations, including electrophilic and nucleophilic substitution reactions. The benzene (B151609) portion of the molecule is susceptible to electrophilic attack. innovativejournal.iniosrjournals.org Furthermore, the pyridazine (B1198779) ring can be functionalized, offering multiple sites for chemical modification. This adaptability makes cinnoline derivatives attractive targets for synthetic chemists exploring new reaction methodologies and molecular architectures.

The ability to introduce a variety of substituents at different positions on the cinnoline ring system allows for the fine-tuning of its electronic and steric properties. This has led to extensive research into the structure-activity relationships of these compounds. nih.gov As a result, the synthesis of novel cinnoline derivatives continues to be an active area of investigation in organic chemistry. nih.govpnrjournal.com

Structural Features and Nomenclature of 4-Methyl-3-nitrocinnoline within the Cinnoline Class

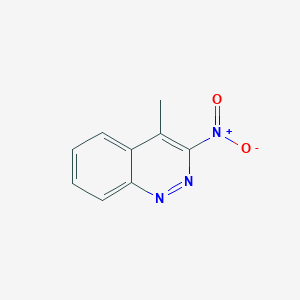

This compound is a specific derivative of the parent cinnoline molecule. Its structure is defined by the core cinnoline bicyclic system with a methyl group (-CH₃) substituted at position 4 and a nitro group (-NO₂) at position 3. The systematic IUPAC name for this compound is this compound. chemsrc.com

The molecular formula of this compound is C₉H₇N₃O₂, and it has a molecular weight of 189.17 g/mol . chemsrc.com The presence of the electron-withdrawing nitro group at the 3-position significantly influences the electron density distribution within the aromatic system. This electronic effect, coupled with the presence of the methyl group at the adjacent position, dictates the compound's chemical reactivity and physical properties.

The synthesis of this compound can be achieved through the conversion of o-aminoacetophenone. researchgate.net This involves a sequence of reactions that ultimately lead to the formation of the desired nitrocinnoline structure. researchgate.net

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 20864-33-9 chemsrc.com |

| Molecular Formula | C₉H₇N₃O₂ chemsrc.com |

| Molecular Weight | 189.17 g/mol chemsrc.com |

| Synonyms | 4-methyl-3-nitro-cinnoline molaid.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-nitrocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-7-4-2-3-5-8(7)10-11-9(6)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQASWALVUVONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 Methyl 3 Nitrocinnoline

Reactivity of the Nitro Group

The nitro group is a dominant feature in the reactivity of 4-methyl-3-nitrocinnoline, serving as a key functional group for a variety of transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 3-amino-4-methylcinnoline. researchgate.net This conversion is significant as it dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A common and effective method for this reduction involves the use of stannous chloride in the presence of hydrochloric acid. researchgate.net

Other established methods for the reduction of aromatic nitro compounds, which are applicable in this context, include:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

The use of easily oxidized metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.com

The general mechanism for the reduction of an aromatic nitro group to an amine typically proceeds through the formation of a nitroso compound and then a hydroxylamine (B1172632) intermediate before yielding the final amine product. numberanalytics.com

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| SnCl₂ / HCl | Acidic | Commonly used for the reduction of nitrocinnolines. researchgate.net |

| H₂ / Pd/C | Neutral pH | Effective but may also reduce other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / Acid | Acidic | A classic and mild method for nitro group reduction. commonorganicchemistry.com |

| Zn / Acid | Acidic | Another mild metallic reducing agent. commonorganicchemistry.com |

| Na₂S | Basic | Can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com |

Transformations to Other Nitrogen-Containing Functions

Beyond reduction to an amino group, the nitro functionality on the cinnoline (B1195905) ring can be transformed into other nitrogen-containing groups. While specific examples for this compound are not extensively detailed, the general reactivity of aromatic nitro compounds suggests several possibilities. spcmc.ac.in For instance, partial reduction can lead to the formation of hydroxylamines or azo compounds, depending on the reducing agent and reaction conditions. wikipedia.org The use of reagents like zinc metal in aqueous ammonium (B1175870) chloride can yield aryl hydroxylamines, while excess zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Influence of Nitro Group on Aromatic Ring Reactivity

The nitro group is a potent electron-withdrawing group, and its presence at the 3-position significantly deactivates the cinnoline ring towards electrophilic substitution. numberanalytics.comnumberanalytics.com This deactivation is a result of the inductive and resonance effects of the nitro group, which pull electron density from the aromatic system. libretexts.org Consequently, electrophilic attack is less favorable. Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. numberanalytics.com

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline Nucleus

The inherent reactivity of the cinnoline nucleus in this compound is heavily influenced by the existing substituents. The electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position exert opposing electronic effects. kisti.re.kr

The deactivating nature of the nitro group generally hinders electrophilic aromatic substitution. numberanalytics.com However, in related cinnoline systems, nitration has been observed to occur on the benzene (B151609) portion of the bicyclic system. rushim.ru For instance, the nitration of 4-hydroxycinnoline with nitric acid can yield 4-hydroxy-6-nitrocinnoline, with some 3-nitro isomer also being formed. rushim.ru

The presence of the nitro group makes the cinnoline ring more susceptible to nucleophilic attack. numberanalytics.com In cinnoline systems, nucleophilic substitution often involves the displacement of a good leaving group, such as a halogen. For example, 4-chlorocinnolines can undergo substitution with various nucleophiles. researchgate.net While this compound does not have a leaving group in a prime position for direct substitution, the principle of enhanced nucleophilic susceptibility remains.

Oxidative Transformations of Nitrocinnolines

The oxidation of nitrocinnolines can lead to the formation of N-oxides. For instance, this compound reacts with hydrogen peroxide in acetic acid to produce the corresponding 1-oxide. rsc.org This is in contrast to 4-carboxy-3-nitrocinnoline which gives the 2-oxide under similar conditions. rsc.org The oxidation of the nitrogen atoms in the heterocyclic ring is a common reaction for cinnolines and their derivatives. rsc.org

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a delicate balance of steric and electronic effects. kisti.re.kr The methyl group at the 4-position provides a steric hindrance effect, which can influence the approach of reagents to the adjacent 3-position where the nitro group is located. numberanalytics.comwikipedia.org This steric bulk can affect the rates and regioselectivity of reactions. numberanalytics.com

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | 3 | Strong electron-withdrawing | Moderate | Deactivates the ring towards electrophiles, activates towards nucleophiles. numberanalytics.comnumberanalytics.com |

| Methyl (-CH₃) | 4 | Weak electron-donating | Moderate | Slightly activates the ring, can sterically hinder reactions at the 3-position. libretexts.orgnumberanalytics.com |

Derivatization and Functionalization Strategies for Nitrocinnolines

Substitution Reactions at Various Ring Positions

Substitution reactions are a fundamental strategy for modifying the cinnoline (B1195905) framework. The reactivity of the cinnoline ring is complex, with different positions susceptible to either electrophilic or nucleophilic attack depending on the reaction conditions and the existing substitution pattern.

The synthesis of 4-methyl-3-nitrocinnoline itself is achieved through a sequence involving the diazotization of o-aminoacetophenone, which is then coupled with nitromethane (B149229). The resulting intermediate undergoes cyclization to form the target this compound. researchgate.net This process highlights a regioselective method to install the desired methyl and nitro groups at the C-4 and C-3 positions, respectively.

For the parent cinnoline ring system, electrophilic substitution, such as nitration using a nitronium ion (NO₂⁺), typically results in a mixture of 5- and 8-substituted products. thieme-connect.de The presence of the electron-withdrawing 3-nitro group and the electron-donating 4-methyl group in this compound would further modulate the regiochemical outcome of subsequent electrophilic attacks on the benzene (B151609) portion of the molecule. The pyridazine (B1198779) ring is generally deactivated towards electrophiles due to its electron-deficient nature.

Furthermore, the nitro group at the C-3 position is susceptible to reduction, which provides a pathway to 3-aminocinnoline derivatives. researchgate.net This amino group can then serve as a handle for a variety of further substitution reactions, such as acylation or diazotization, allowing for the introduction of diverse functional groups at this position. Oxidation of the cinnoline core represents another avenue for derivatization. For instance, treatment with oxidizing agents like hydrogen peroxide can yield N-oxide derivatives, with oxidation occurring at either the N-1 or N-2 position. thieme-connect.de A specific reaction of this compound with hydrogen peroxide and acetic acid has been noted, leading to a single product, demonstrating a specific transformation pathway. rsc.org

Functionalization through Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the nitrocinnoline scaffold. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgnih.gov To apply this strategy to this compound, a halogenated precursor (e.g., a bromo- or iodo-substituted this compound) would be required.

Key cross-coupling reactions applicable for functionalization include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govmdpi.com It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. uwindsor.ca

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. nih.gov

Kochi-Tamao-Kumada Coupling: This earlier method employs Grignard reagents (organomagnesium compounds). wikipedia.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca The oxidative addition of the halo-cinnoline to a Pd(0) complex forms a Pd(II) intermediate. This is followed by transmetalation with the organometallic partner (e.g., organoboron or organozinc) to form a diorganopalladium(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligands, base, and solvent is crucial for optimizing reaction yields and can influence the reactivity of the substrates. uwindsor.camdpi.com

Table 1: Overview of Major Cross-Coupling Reactions for Functionalization

| Reaction Name | Organometallic Reagent (R-M) | Organic Halide (R'-X) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Aryl/Vinyl Halide | R-R' (C-C) |

| Negishi | Organozinc (R-ZnX) | Aryl/Vinyl/Alkyl Halide | R-R' (C-C) |

| Heck | Alkene | Aryl/Vinyl Halide | Aryl/Vinyl-Alkene (C-C) |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Aryl/Vinyl-Alkyne (C-C) |

Introduction of Various Substituents for Structural Diversification

Structural diversification of this compound is achieved by introducing a wide range of substituents, which can be accomplished through various functionalization strategies. These methods aim to install new functional groups that can alter the molecule's steric, electronic, and physicochemical properties.

A primary route for diversification begins with the transformation of the existing nitro group. The reduction of the nitro group at the C-3 position to an amine (NH₂) creates a versatile synthetic handle. researchgate.net This newly formed amino group can undergo a plethora of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.

Diazotization: Treatment with nitrous acid can convert the amine to a diazonium salt, which is a highly useful intermediate for introducing a wide variety of substituents, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Cross-coupling reactions, as detailed in the previous section, are a powerful tool for introducing aryl, heteroaryl, alkyl, and alkenyl groups, provided a suitable halogenated cinnoline precursor is available. mdpi.comuwindsor.ca This allows for the construction of complex biaryl systems or the extension of the carbon framework.

Direct functionalization of the ring can also be achieved. For instance, halogenation can introduce bromine or chlorine atoms, which not only modify the electronic properties but also serve as essential handles for subsequent cross-coupling reactions.

Table 2: Examples of Substituent Introduction Strategies

| Target Substituent | Reagent/Method | Precursor Functional Group |

|---|---|---|

| Amine (-NH₂) | Reduction (e.g., H₂, Pd/C; SnCl₂) | Nitro (-NO₂) |

| Amide (-NHCOR) | Acyl Halide (RCOCl) | Amine (-NH₂) |

| Halogen (-Cl, -Br) | Sandmeyer Reaction (CuX/HX) | Diazonium Salt (-N₂⁺) |

| Aryl/Alkyl (-R) | Suzuki or Negishi Coupling | Halogen (-X) |

Spectroscopic Characterization Methodologies in Nitrocinnoline Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. msu.edu This absorption of energy corresponds to the promotion of electrons from a ground state to a higher energy, or excited, state. rsc.org In organic molecules, the most common electronic transitions involve the excitation of electrons from bonding (π) orbitals or non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.org The specific wavelengths of light absorbed (λmax) are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule responsible for absorbing light. msu.edu

For an aromatic heterocyclic compound like 4-Methyl-3-nitrocinnoline, the UV-Vis spectrum is expected to be characterized by absorptions arising from its conjugated π-electron system and the presence of heteroatoms with non-bonding electrons. The cinnoline (B1195905) ring itself is an extended conjugated system, which gives rise to intense π→π* transitions. libretexts.org The presence of the nitro group (-NO₂) and the nitrogen atoms within the bicyclic ring introduces non-bonding (n) electrons. libretexts.orgrsc.org This allows for n→π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to π→π* transitions. libretexts.org

The electronic transitions in a molecule like this compound are influenced by its entire electronic structure. The conjugated system of the cinnoline core is the primary chromophore, leading to strong absorptions in the UV region. msu.edulibretexts.org The nitro group acts as a powerful electron-withdrawing group and auxochrome, which can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. scirp.org The study of related compounds, such as nitroquinolines and other charge-transfer complexes involving nitroaromatics, confirms that both π→π* and n→π* transitions are key features of their spectra. rsc.orgnih.gov The exact λmax values and intensities depend on the specific molecular structure and the solvent used for analysis. uu.nl

Table 2: Typical Electronic Transitions for this compound This table outlines the expected electronic transitions and the molecular features responsible for them in this compound, based on established spectroscopic principles.

| Electronic Transition | Orbitals Involved | Chromophore/Molecular Feature | Expected Wavelength Region | Source |

| π → π | Pi bonding to Pi anti-bonding | Cinnoline aromatic ring system (conjugated C=C and C=N bonds) | Shorter wavelength (UV region, <350 nm) | msu.edulibretexts.org |

| n → π | Non-bonding to Pi anti-bonding | Nitrogen atoms in the cinnoline ring; Oxygen atoms of the nitro group | Longer wavelength (UV/Visible region, >300 nm) | libretexts.orguu.nl |

Computational and Theoretical Investigations of 4 Methyl 3 Nitrocinnoline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular modeling, allowing for the precise determination of a molecule's wavefunction and energy. These calculations provide deep insights into geometric parameters, vibrational frequencies, and the distribution of electrons.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for complex systems. scirp.org DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to optimize molecular geometries and predict a variety of chemical properties. scirp.orgnih.gov

For cinnoline (B1195905) derivatives, DFT studies are used to determine key structural parameters such as bond lengths and angles. nih.gov These calculations help in understanding how substituents, like the methyl and nitro groups in 4-Methyl-3-nitrocinnoline, influence the geometry of the core cinnoline ring system. The reactivity of the molecule can be assessed through DFT-derived descriptors, including ionization potential, electron affinity, and chemical hardness, which provide a quantitative measure of its stability and reaction tendencies. nih.govmdpi.com

Table 1: Representative Calculated Structural Parameters for Cinnoline Derivatives Note: This table presents typical bond lengths for related cinnoline structures calculated using theoretical methods, as specific experimental data for this compound is not available. The presence of methyl and nitro groups would cause minor deviations from these values.

| Parameter | Typical Bond Length (Å) | Method/Basis Set |

| N=N | 1.26 | HF/6-311G(d,p) ajchem-a.com |

| C=N | 1.32 | HF/6-311G(d,p) ajchem-a.com |

| C-C (aromatic) | 1.38 - 1.42 | HF/6-311G(d,p) ajchem-a.com |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it neglects electron correlation, making it less accurate than more advanced methods for some properties, it serves as an excellent starting point for more sophisticated calculations. wikipedia.org

HF calculations have been successfully used to study the molecular structures of 4-substituted cinnolines. ajchem-a.com These studies provide valuable information on geometric parameters and can be used for comparative analysis of linear and nonlinear optical (NLO) properties within a series of related compounds. ajchem-a.com For this compound, HF calculations would provide a baseline understanding of its structure and electronic properties, which can then be refined using methods that include electron correlation, such as DFT.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap indicates that a molecule can be easily excited and is generally more reactive, whereas a large gap signifies higher stability and lower chemical reactivity. mdpi.commdpi.com In this compound, the electron-donating methyl group and the electron-withdrawing nitro group are expected to significantly influence the energies of the frontier orbitals. The nitro group, in particular, tends to lower the LUMO energy, making the molecule a better electron acceptor. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Cinnoline Derivatives Data based on Hartree-Fock calculations for related compounds to illustrate substituent effects. ajchem-a.com All values are in Hartrees (a.u.).

| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (ΔE) |

| 4-Methyl-cinnoline | -0.3228 | 0.0647 | 0.3875 |

| 4-Nitro-cinnoline | -0.3517 | 0.0163 | 0.3680 |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.govchemrxiv.org The MEP surface displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. wolfram.com Typically, red or yellow colors represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netpreprints.org

For this compound, an MEP map would clearly show the influence of the substituents. The nitro group, being strongly electron-withdrawing, would create a significant region of negative electrostatic potential around its oxygen atoms, making them potential sites for interaction with electrophiles or hydrogen bond donors. ajchem-a.comresearchgate.net Conversely, the regions around the hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential. researchgate.net This analysis is vital for predicting intermolecular interactions and the initial steps of a chemical reaction. nih.gov

Reaction Pathway Modeling and Mechanism Prediction

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of feasible reaction pathways and the elucidation of reaction mechanisms. chemrxiv.org This involves locating and characterizing stationary points, such as reactants, products, intermediates, and, most importantly, transition states.

By employing methods like DFT, researchers can calculate the activation energies required for different potential reaction steps. nih.gov This information helps in determining the most likely reaction mechanism by identifying the lowest energy pathway. nih.gov For a molecule like this compound, pathway modeling could be used to investigate various transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. Automated reaction pathway exploration tools, sometimes guided by machine learning, are increasingly being used to systematically uncover both expected and unexpected reaction mechanisms, providing a comprehensive understanding of a molecule's chemical behavior. nih.govnih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental findings to validate both the theoretical models and the experimental data. For cinnoline derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict parameters for various types of spectroscopy, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

The process begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory, such as the Hartree-Fock (HF) method with a 6-311G(d,p) basis set. ajchem-a.comresearchgate.net This optimized structure represents the lowest energy conformation of the molecule and is the foundation for all subsequent calculations. For substituted cinnolines, theoretical studies have shown that substituents at the 4-position, such as a nitro group, are generally co-planar with the cinnoline ring. ajchem-a.comresearchgate.net This planarity is crucial for electron delocalization, which significantly influences the molecule's spectroscopic and electronic properties. ajchem-a.comresearchgate.net

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the IR spectrum by determining the frequencies at which the molecule's bonds will vibrate. Theoretical chemists can then compare this computed spectrum to an experimentally recorded one. A strong correlation between the predicted and experimental vibrational modes helps to confirm the molecular structure and the accuracy of the computational method.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts provide a prediction of the NMR spectrum. By comparing these predictions to experimental spectra, researchers can assign specific peaks to individual atoms within the molecule, aiding in the structural elucidation of newly synthesized compounds. While specific predicted spectroscopic data for this compound is unavailable, the established methodologies ensure that such predictions would be feasible and valuable for confirming its structure if it were synthesized and analyzed.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in modern photonics and optoelectronics. ajchem-a.com Theoretical calculations are instrumental in identifying and designing molecules with high NLO potential, saving significant time and resources compared to experimental screening alone. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses.

The cinnoline ring system, particularly when substituted with strong electron-withdrawing groups like a nitro group (-NO₂), is a promising candidate for NLO applications. ajchem-a.com The NLO properties of a molecule are primarily determined by its response to an applied electric field, quantified by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Quantum chemical calculations have been performed on a series of 4-substituted cinnolines to investigate their NLO potential. ajchem-a.comresearchgate.net These studies compute the aforementioned properties to evaluate how different functional groups affect the NLO response. The nitro group, being a strong electron acceptor, has been shown to significantly enhance the NLO properties of the cinnoline system. ajchem-a.com

A key parameter is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For comparison, the β value of a standard reference material, urea, is often used. Theoretical studies on 4-nitrocinnoline, calculated at the HF/6-311G(d,p) level, show a dramatically higher hyperpolarizability compared to urea, indicating a strong NLO response. ajchem-a.com This enhancement is attributed to the charge transfer within the molecule facilitated by the nitro group.

The table below presents the calculated electronic and NLO properties for cinnoline and 4-nitrocinnoline, demonstrating the significant effect of the nitro substituent. ajchem-a.comresearchgate.net

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Cinnoline | 4.62 | 100.21 | 14.85 |

| 4-Nitrocinnoline | 2.14 | 103.03 | 77.21 |

| Urea (for comparison) | 4.85 | 32.74 | 14.49 |

Data calculated using the HF/6-311G(d,p) level of theory in the gas phase. ajchem-a.comresearchgate.net

The results show that 4-nitrocinnoline possesses a first hyperpolarizability value approximately five times greater than that of urea. ajchem-a.com This makes it an attractive candidate for further NLO studies. Given that this compound also contains the critical nitro-substituted aromatic system, it is theoretically expected to exhibit significant NLO properties as well. The presence of the methyl group would likely introduce secondary electronic and steric effects that could further modulate this response, making it an interesting target for future computational investigation.

Advanced Research Applications of Nitrocinnoline Scaffolds Excluding Biological/clinical

Utilization in Synthetic Chemistry as Intermediates

The strategic placement of the nitro group and the methyl group on the cinnoline (B1195905) core in 4-methyl-3-nitrocinnoline imparts a unique reactivity profile, rendering it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the chemistry of the heterocyclic ring, making it a precursor for a variety of functionalized derivatives.

One of the primary reactions that highlights its role as a synthetic intermediate is the reaction with oxidizing agents. For instance, the reaction of this compound with a combination of hydrogen peroxide and acetic acid has been studied, demonstrating the reactivity of the cinnoline ring system to oxidation, which can lead to the formation of N-oxides or other oxidized products. rsc.org Such transformations are fundamental in modifying the electronic properties and further functionalizing the scaffold.

A significant application of this compound in synthetic chemistry is its role as a direct precursor to other nitrogen-containing heterocyclic compounds. The nitro group at the 3-position is particularly amenable to reduction, providing a straightforward entry into amino-substituted cinnolines, which are themselves versatile building blocks for more complex molecular architectures.

A key transformation is the synthesis of this compound from o-aminoacetophenone through a sequence involving diazotization and cyclization. researchgate.net This synthetic route provides access to the target molecule, which can then be readily converted to other valuable heterocycles. The most prominent example is the reduction of the nitro group to an amine.

The reduction of this compound using reagents such as stannous chloride and hydrochloric acid yields 3-amino-4-methylcinnoline. researchgate.net This resulting aminocinnoline derivative is a valuable synthon for the construction of more elaborate fused heterocyclic systems, which are of interest in various areas of chemical research. The amino group can be further diazotized and substituted, or used as a nucleophile in a variety of coupling and condensation reactions to build polycyclic structures.

| Reaction | Starting Material | Reagents | Product | Significance | Reference |

| Synthesis | o-Aminoacetophenone | 1. Diazotization 2. Coupling with nitromethane (B149229) 3. Cyclization | This compound | Provides access to the target nitrocinnoline scaffold. | researchgate.net |

| Reduction | This compound | Stannous chloride, Hydrochloric acid | 3-Amino-4-methylcinnoline | Creates a key building block for further heterocyclic synthesis. | researchgate.net |

Potential in Material Science Research

The cinnoline ring system, particularly when functionalized with electron-donating and electron-withdrawing groups, exhibits interesting electronic and photophysical properties that suggest its potential for applications in material science. While research specifically on this compound in this domain is nascent, the broader class of cinnoline derivatives has shown promise.

The development of new dyes and pigments is an active area of material science research, with a continuous demand for compounds that exhibit vibrant colors, high stability, and strong absorption characteristics. Cinnoline derivatives have been identified as a class of compounds with potential in this area. smolecule.com The extended π-conjugated system of the bicyclic cinnoline core is a chromophore that can be fine-tuned by the introduction of various substituents.

While direct studies on this compound as a dye or pigment are not extensively reported, related compounds provide a basis for its potential. For instance, other nitro-substituted aromatic and heterocyclic compounds are well-known precursors or components in the synthesis of azo dyes and other colorants. google.com The presence of both a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the cinnoline scaffold of this compound suggests the possibility of intramolecular charge transfer, a phenomenon often associated with strong coloration in organic molecules. It is plausible that this compound could serve as a building block for larger, more complex dye molecules or that its derivatives could exhibit useful color properties. Furthermore, some cinnoline derivatives are utilized in dye manufacturing due to their vibrant colors and stability. smolecule.com

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Materials with significant nonlinear optical (NLO) properties are particularly sought after for applications such as optical switching and frequency conversion. Theoretical studies have indicated that the cinnoline scaffold is a promising candidate for the development of NLO materials. ajchem-a.comajchem-a.com

A computational study on the NLO properties of 4-substituted cinnolines has provided valuable insights. ajchem-a.com The study calculated properties such as the dipole moment, polarizability, and the first static hyperpolarizability (β), which is a measure of the second-order NLO response. The research demonstrated that substituted cinnolines are good candidates for NLO materials. ajchem-a.comajchem-a.com

Notably, the study found that 4-nitro-cinnoline exhibits a significantly high first hyperpolarizability value, suggesting that electron-withdrawing groups enhance the NLO properties of the cinnoline ring. ajchem-a.com While this compound was not the exact molecule studied, the findings for 4-nitro-cinnoline and 4-methyl-cinnoline strongly suggest that the combination of a nitro group and a methyl group on the cinnoline ring could lead to desirable NLO characteristics. Cinnoline derivatives are considered pivotal in the construction of polycyclic frameworks for optoelectronic materials. The combination of electron-donating (methyl) and electron-withdrawing (nitro) groups can create a "push-pull" system, which is a common design strategy for enhancing NLO properties.

| Compound | Calculated Property | Significance for Optoelectronics | Reference |

| 4-Nitro-cinnoline | High first hyperpolarizability (β) | Indicates strong potential as a nonlinear optical material. | ajchem-a.com |

| 4-Substituted Cinnolines | Good candidates for NLO materials | The cinnoline scaffold is a promising core for optoelectronic applications. | ajchem-a.comajchem-a.com |

Q & A

Q. How to integrate this compound into a multi-step cascade reaction for heterocyclic library synthesis?

- Methodological Answer :

- Flow Chemistry : Couple nitrocinnoline precursors with Pd-catalyzed cross-coupling in continuous reactors.

- Automated Workstations : Use Chemspeed or Labcyte platforms for high-throughput screening of reaction conditions.

- Data Management : Archive raw data in RADAR4Chem with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Data Contradiction Analysis Framework

- Case Study : Conflicting bioactivity data may stem from assay interference (e.g., compound aggregation). Mitigation steps:

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.